4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride
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Overview
Description
4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride is a chemical compound with the molecular formula C12H15ClFN and a molecular weight of 227.71 g/mol
Preparation Methods
The synthesis of 4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or other purification techniques.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the double bond or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-[(2-Chlorophenyl)methylidene]piperidine hydrochloride
- 4-[(2-Bromophenyl)methylidene]piperidine hydrochloride
- 4-[(2-Methylphenyl)methylidene]piperidine hydrochloride
These compounds share a similar core structure but differ in the substituents on the phenyl ringThe uniqueness of this compound lies in the presence of the fluorine atom, which can impart distinct properties such as increased metabolic stability and altered electronic characteristics.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylidene]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,9,14H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWUGJJUNRFVOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC=CC=C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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